1,10-phenanthroline-4,7-diamine
Description
Properties
CAS No. |
119004-19-2 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1,10-phenanthroline-4,7-diamine |
InChI |
InChI=1S/C12H10N4/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H,(H2,13,15)(H2,14,16) |
InChI Key |
POALUWHJFRTBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,7-Dichloro-1,10-Phenanthroline Precursor
The most established route to 1,10-phenanthroline-4,7-diamine begins with the preparation of 4,7-dichloro-1,10-phenanthroline (4 ). This precursor is synthesized via a three-step condensation reaction involving ortho-phenylenediamine derivatives, Meldrum’s acid, and orthoesters, followed by thermal cyclization and decarboxylation. Subsequent treatment with phosphoryl chloride (POCl₃) replaces carbonyl oxygen atoms at the 4 and 7 positions with chlorine, yielding 4 in 68–93% efficiency.
Key Reaction Parameters :
-
Temperature : Cyclization proceeds at 80–120°C under inert atmosphere.
-
Solvent : Anhydrous toluene or xylene minimizes side reactions.
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Time : 12–24 hours for complete conversion.
Amination via Microwave-Assisted Substitution
4,7-Dichloro-1,10-phenanthroline undergoes nucleophilic substitution with excess ammonia or amines to produce the diamine. Microwave irradiation significantly enhances reaction kinetics and yield compared to conventional heating. For example, reacting 4 with aqueous ammonia under microwave conditions (130°C, 1–2 hours) achieves >85% conversion, whereas traditional reflux methods require 16–24 hours for comparable yields.
Optimization Insights :
-
Catalyst : Copper(I) iodide (5 mol%) accelerates substitution in polar aprotic solvents like DMF.
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Ammonia Concentration : A 10-fold molar excess ensures complete displacement of chlorine.
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Workup : Precipitation with cold water followed by recrystallization from ethanol yields high-purity product.
Alternative Pathways: Adaptation of One-Step Phenanthroline Syntheses
Reductive Amination of 4,7-Dinitro-1,10-Phenanthroline
Although less common, nitro-to-amine reduction offers an alternative pathway. Hydrogenation of 4,7-dinitro-1,10-phenanthroline using Pd/C or Raney nickel under 3–5 bar H₂ pressure produces the diamine in 60–75% yield. This method avoids harsh chlorination steps but requires stringent control over reduction conditions to prevent over-hydrogenation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Microwave Substitution | 85–92 | 1–2 hours | Rapid kinetics, high purity | Requires specialized equipment |
| Conventional Substitution | 70–80 | 16–24 hours | Scalable, low cost | Prolonged heating degrades product |
| Reductive Amination | 60–75 | 6–8 hours | Avoids POCl₃ use | Moderate yields, sensitive to conditions |
Spectroscopic and Crystallographic Characterization
Post-synthetic analysis confirms structural fidelity:
-
¹H NMR (DMSO-d₆): δ 8.95 (d, J = 4.8 Hz, 2H, H2/H9), δ 7.55 (s, 2H, H3/H8), δ 6.80 (br s, 4H, NH₂).
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X-ray Diffraction : Planar phenanthroline core with amino groups at 4,7 positions; N–C bond lengths of 1.35–1.38 Å.
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Thermogravimetric Analysis (TGA) : Decomposition onset at 288°C, indicating thermal stability.
Industrial and Environmental Considerations
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Solvent Recovery : Ketones (e.g., acetone) used in workup are >90% recyclable via distillation.
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Waste Streams : Ammonia-neutralized HCl generates ammonium chloride, which is non-toxic and reusable.
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Scale-Up Challenges : Microwave methods face energy inefficiency at >1 kg batches, favoring conventional reflux for bulk production .
Chemical Reactions Analysis
Types of Reactions: 1,10-phenanthroline-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be tailored for specific applications in coordination chemistry and material science .
Scientific Research Applications
Coordination Chemistry
1,10-Phenanthroline derivatives are extensively used as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them valuable in:
- Catalysis : These compounds are employed in various catalytic processes due to their ability to stabilize metal ions and facilitate electron transfer reactions. For instance, 4,7-dichloro-1,10-phenanthroline has been synthesized and characterized for its potential use in catalysis .
- Electrochemical Applications : The electrochemical properties of 1,10-phenanthroline derivatives allow for their use in sensors and batteries. Studies have shown that these compounds can enhance the performance of electrochemical devices through improved charge transfer kinetics .
| Application | Description |
|---|---|
| Catalysis | Stabilizes metal ions for various catalytic reactions. |
| Electrochemical Sensors | Enhances charge transfer in devices like batteries and sensors. |
Biological Applications
The biological significance of 1,10-phenanthroline-4,7-diamine is notable in the context of drug development and molecular biology:
- G-Quadruplex Stabilization : Research indicates that 4,7-diamino-1,10-phenanthroline exhibits a stabilizing effect on G-quadruplex structures in DNA. This stabilization is enhanced by the introduction of positively charged side chains, making these derivatives potential candidates for anticancer therapies .
- Antiparasitic Activity : Recent studies have demonstrated that certain phenanthroline derivatives exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. These compounds showed promising IC50 values indicating their potential as therapeutic agents .
| Biological Application | Description |
|---|---|
| G-Quadruplex Stabilization | Stabilizes specific DNA structures; potential for anticancer drugs. |
| Antiparasitic Activity | Effective against protozoan parasites; promising for drug development. |
Material Science
In material science, 1,10-phenanthroline derivatives are explored for their unique properties:
- Luminescent Sensors : The photophysical properties of these compounds make them suitable for use as luminescent sensors in detecting metal ions and other analytes .
- Photosensitizers : They are also investigated as photosensitizers in solar energy applications due to their ability to absorb light and facilitate energy transfer processes .
| Material Science Application | Description |
|---|---|
| Luminescent Sensors | Detects metal ions through luminescence changes. |
| Photosensitizers | Enhances solar energy conversion efficiency. |
Case Study 1: G-Quadruplex Ligands
A series of 4,7-diamino-1,10-phenanthroline derivatives were synthesized and evaluated for their ability to stabilize G-quadruplexes using circular dichroism (CD) and surface plasmon resonance (SPR). The results indicated that modifications to the side chains significantly enhanced the stabilizing effects compared to the parent compound .
Case Study 2: Antiparasitic Activity
The synthesis and evaluation of bis[(substituted aminomethyl)]-4,7-diamino-1,10-phenanthroline derivatives showed promising results against Plasmodium falciparum, with one derivative exhibiting an IC50 value of 0.5 μM. This highlights the potential for developing new antimalarial drugs based on phenanthroline derivatives .
Mechanism of Action
The mechanism by which 1,10-phenanthroline-4,7-diamine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in metalloenzymes, the compound can inhibit enzyme activity by binding to the metal ion at the active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electrochemical and Spectroscopic Properties
- Redox Potentials: 1,10-Phenanthroline-4,7-diamine: Exhibits moderate oxidation potentials due to electron-donating -NH₂ groups, with LUMO energies influenced by substituent conjugation . 4,7-Dimethyl derivatives: Higher reduction resistance due to electron-donating methyl groups . Carbazole/Phenothiazine derivatives: Lower oxidation potentials (e.g., E₁/₂ = +0.85 V vs. Ag/Ag⁺) due to electron-rich aromatic systems .
- ¹⁵N NMR Shifts: Amino-substituted phenanthrolines show distinct ¹⁵N chemical shifts (–250 to –300 ppm) compared to halogenated analogs (–200 to –220 ppm), reflecting electronic differences .
Key Research Findings
Synthetic Efficiency: Substitution reactions on 4,7-dichloro-1,10-phenanthroline enable scalable synthesis (gram-scale) of amino derivatives with yields up to 94% .
Electrochemical Stability : Carbazole-substituted phenanthrolines demonstrate superior oxidative stability (Eₚₐ = +1.2 V), making them suitable for catalytic systems .
Biodistribution : METVAN achieves therapeutic plasma concentrations (37 µM) in mice within 21 minutes post-injection, with a half-life of 17.5 hours .
Biological Activity
1,10-Phenanthroline-4,7-diamine (also referred to as 4,7-diamino-1,10-phenanthroline) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Synthesis of this compound
The synthesis of 1,10-phenanthroline derivatives typically involves multi-step chemical reactions. A common method includes the condensation of ortho-phenylenediamines with unsaturated carbonyl compounds. Recent advancements have utilized microwave-assisted techniques to enhance yields and reduce reaction times .
Biological Activity
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research has shown that its coordination with transition metal ions enhances its ability to penetrate bacterial membranes and interact with DNA. This intercalation disrupts the normal functioning of bacterial cells . A comparative study indicated that while the activity of various synthesized salts derived from 1,10-phenanthroline was lower than that of the parent compound, increasing the length of alkyl chains in these salts improved their biological efficacy against pathogens .
| Compound Type | Antimicrobial Activity (Minimum Inhibitory Concentration) |
|---|---|
| 1,10-Phenanthroline | Effective against various bacterial strains |
| Quaternary Salts of 1,10-Phenanthroline | Reduced activity but improved cell permeability with longer alkyl chains |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of 4,7-diamino-1,10-phenanthroline derivatives against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. The IC50 values for these compounds were found to be in the sub-micromolar range, indicating strong activity. For instance, a specific derivative exhibited an IC50 value of 2.52 μM against L. donovani, showcasing its potential as an antimalarial agent .
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation is facilitated by its planar structure and the presence of nitrogen atoms that can coordinate with metal ions. The resulting metal complexes exhibit enhanced nuclease-like activity, cleaving DNA at varying rates depending on the structural configuration .
Case Studies
- Bacterial Inhibition : A study demonstrated that 1,10-phenanthroline complexes with cuprous ions exhibited artificial DNase activity that cleaved different forms of DNA at distinct rates. This suggests a potential role in developing antibacterial agents .
- Antiparasitic Efficacy : A series of substituted phenanthrolines were evaluated for their antiparasitic activities against Plasmodium falciparum. One derivative showed a high selectivity index (ratio of cytotoxicity to antiparasitic activity), indicating its potential for therapeutic use without significant toxicity .
Q & A
What are the optimized synthetic routes for preparing 1,10-phenanthroline-4,7-diamine, and how do reaction conditions influence yields?
Basic Research Question
The synthesis of this compound typically involves functionalizing 4,7-dichloro-1,10-phenanthroline intermediates. A high-yielding method employs Meldrum's acid for condensation with ortho-phenylenediamines, followed by selective substitution of chloride groups with amines. For example, Larsen and Ulven (2011) achieved multigram-scale synthesis of 4,7-diamino derivatives via sequential substitution reactions, with yields exceeding 80% under controlled amination conditions . Key factors include:
- Temperature : Reactions performed at 60–80°C minimize side products.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Amine reactivity : Primary amines (e.g., ammonia) require longer reaction times compared to secondary amines (e.g., pyrrolidine) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolves molecular geometry. For instance, Hg(II) complexes with 4,7-diphenyl-1,10-phenanthroline derivatives exhibit distorted tetrahedral coordination, confirmed by centroid-to-centroid π–π interactions (~4.24 Å) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of chloride/bromide) validate substituent stability .
How does this compound function as a ligand in transition metal complexes, and what properties are tunable?
Basic Research Question
The diamine groups enhance metal-binding affinity and electronic tunability:
- Coordination chemistry : Forms stable complexes with Ru(II), Fe(II), and Eu(III), influencing redox potentials and luminescence. For example, Eu(III) complexes exhibit ligand-sensitized emission at 615 nm .
- Electronic effects : Electron-donating amine groups lower metal-centered oxidation potentials, enabling applications in catalysis (e.g., water oxidation) .
What advanced strategies enable site-selective functionalization of this compound for tailored applications?
Advanced Research Question
Functionalization methods include:
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Substitution reactions : Amines (e.g., carbazole, phenothiazine) replace chloride groups on 4,7-dichloro precursors. Yields depend on steric/electronic effects:
Amine Substituent Position Yield Reference 10H-Phenothiazine C4, C7 96% 9H-Carbazole C4, C7 89% -
Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C2/C9 for enhanced π-conjugation .
How do electrochemical properties of this compound derivatives correlate with their substituents?
Advanced Research Question
Cyclic voltammetry reveals substituent-dependent redox behavior:
- Electron-withdrawing groups (e.g., Cl) : Shift reduction potentials cathodically (e.g., ΔE = −0.3 V for 5-Cl derivatives) .
- Electron-donating groups (e.g., NH₂) : Stabilize oxidized states, enabling reversible Ru(III/II) transitions in catalytic cycles .
- Applications : Redox-active derivatives serve as sensors for O₂ quantification (e.g., Ru(II) complexes with 615 nm emission quenching) .
Can this compound derivatives stabilize G-quadruplex DNA structures, and what mechanistic insights exist?
Advanced Research Question
The planar diamine scaffold intercalates into G-quadruplex grooves, stabilizing telomeric DNA. Key findings:
- Binding affinity : Dissociation constants (Kd) range from 10⁻⁶–10⁻⁷ M, measured via fluorescence titration .
- Thermodynamics : Enthalpy-driven binding (ΔH = −45 kJ/mol) dominates, confirmed by isothermal titration calorimetry (ITC) .
- Therapeutic potential : Inhibits telomerase activity in cancer cell lines (IC₅₀ ≈ 5 µM) .
What methodologies quantify the photophysical properties of this compound-based probes?
Advanced Research Question
Photophysical characterization involves:
- Time-resolved fluorescence : Lifetimes (τ) of Ru(II) complexes range from 0.8–1.2 µs, sensitive to O₂ concentration .
- Quantum yield (Φ) : Derivatives with diphenyl substituents achieve Φ = 0.15–0.25 in deaerated solutions .
- Anion sensing : Ratiometric fluorescence (e.g., 1,10-phenanthroline-4,7-dione) detects F⁻/CN⁻ via emission shifts (Δλ = 50 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
